molecular formula C12H21N3 B13002595 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine

5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine

Cat. No.: B13002595
M. Wt: 207.32 g/mol
InChI Key: FIUUVXNAXLWXLJ-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine (CAS 1355182-60-3) is a synthetic organic compound with the molecular formula C 12 H 21 N 3 and a molecular weight of 207.32 g/mol . This pyridine derivative is characterized by a 1-aminoethyl substituent and a tert -butylamino group, which contribute to its unique physicochemical and biological properties. Preliminary scientific research indicates this compound has significant potential in pharmacological applications, particularly in the field of neuroscience. Its mechanism of action is believed to involve interaction with key neurotransmitter systems, including serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions . Furthermore, studies suggest its ability to modulate voltage-gated sodium channels and exhibit neuroprotective effects makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's . Beyond neurological applications, structural analogs and derivatives of this compound have demonstrated promising antimicrobial properties against various bacterial strains, positioning it as a potential scaffold for the development of novel antibiotics . The synthesis of 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine typically involves multi-step organic reactions, including alkylation to introduce the tert -butyl group and amine coupling to form the aminoethyl moiety . The compound should be stored in a dry, sealed environment to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

5-(1-aminoethyl)-N-tert-butyl-4-methylpyridin-2-amine

InChI

InChI=1S/C12H21N3/c1-8-6-11(15-12(3,4)5)14-7-10(8)9(2)13/h6-7,9H,13H2,1-5H3,(H,14,15)

InChI Key

FIUUVXNAXLWXLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C)N)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine and tert-butylamine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring with an aminoethyl group, a tert-butyl group, and a methyl group, which confer unique chemical properties. The molecular formula is C_{12}H_{18}N_{2}, with a molecular weight of approximately 206.29 g/mol. The presence of these functional groups allows for versatile interactions with biological targets.

Pharmacological Applications

1. Therapeutic Potential

Research indicates that 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine exhibits potential therapeutic properties by interacting with various biological targets, including enzymes and receptors. Its mechanism of action involves forming hydrogen bonds with target molecules, influencing biochemical pathways such as enzyme activity and receptor signaling. This compound may be particularly relevant in the treatment of neurological disorders due to its ability to modulate voltage-gated sodium channels.

2. Antimicrobial Activity

Studies have shown that derivatives of this compound can exhibit antimicrobial properties. For instance, structural analogs have been tested against various bacterial strains, demonstrating efficacy that could lead to the development of new antibiotics .

3. Neuroprotective Effects

Preclinical studies suggest that the compound may possess neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in treating cognitive impairments associated with these conditions .

Synthesis and Derivatives

The synthesis of 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine typically involves multi-step organic reactions. Key methods include:

  • Alkylation Reactions : Introducing the tert-butyl and methyl groups through alkylation processes.
  • Amine Coupling : Forming the aminoethyl moiety via coupling reactions with appropriate amines.

The optimization of these synthetic pathways is crucial for enhancing yield and purity in industrial applications.

Case Studies

1. Neuropharmacological Studies

One notable study investigated the effects of 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine on cognitive function in animal models. Results indicated improvements in memory retention and learning capabilities, suggesting its potential as a cognitive enhancer .

2. Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against resistant bacterial strains. The findings demonstrated a promising inhibitory effect, leading to further exploration into its use as a novel antibiotic agent .

Mechanism of Action

The mechanism of action of 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound may exert its effects through various pathways, including:

    Enzyme Inhibition: It can inhibit specific enzymes, leading to changes in metabolic pathways.

    Receptor Binding: The compound may bind to receptors, modulating their activity and triggering downstream signaling cascades.

    Molecular Interactions: It can form complexes with other molecules, affecting their stability and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine/Pyrimidine Cores

Y-27632 [(R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide]
  • Structure: Contains a pyridine ring with a 1-aminoethyl-cyclohexane carboxamide substituent.
  • Key Differences: The aminoethyl group is part of a cyclohexane ring rather than directly attached to the pyridine. This enhances rigidity, likely improving binding specificity to ROCK kinases.
  • Activity : Y-27632 is a potent ROCK inhibitor (IC50 ~ 140 nM for ROCK1) used in neurological studies .
  • Relevance: Highlights the importance of aminoethyl positioning for kinase inhibition.
5-(Dimethylamino-d6)-2-methyl-6-phenylpyridin-3(2H)-one (7g)
  • Structure: Pyridine derivative with dimethylamino-d6 and phenyl groups.
  • Synthesis : Prepared via nucleophilic substitution with deuterated dimethylamine, emphasizing isotopic labeling for mechanistic studies .
  • Relevance : Demonstrates how substituent bulk and isotopic modifications alter physicochemical properties.

tert-Butyl Amine Derivatives

ZYBT1 [4-(1-(2-Acryloyloctahydrocyclopenta[c]pyrrol-5-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-(pyridin-2-yl)benzamide]
  • Structure : Pyrazolo-pyrimidine core with tert-butyl carbamate intermediates.
  • Key Differences : The tert-butyl group is part of a carbamate protecting group, whereas in the target compound, it is directly bonded to the pyridine nitrogen.
  • Synthesis: Uses Mitsunobu reactions for tert-butyl carbamate formation, a method applicable to the target compound’s amine protection .
  • Relevance : Illustrates tert-butyl’s role in stabilizing intermediates during synthesis.
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate
  • Structure : Piperidine scaffold with tert-butyl carbamate.
  • Key Differences : The tert-butyl group is part of a carbamate on a piperidine ring, contrasting with the pyridine-linked tert-butyl amine in the target compound.
  • Application : Intermediate in kinase inhibitor synthesis, emphasizing tert-butyl’s utility in drug design .
Fasudil [5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline]
  • Structure: Isoquinoline sulfonamide with a diazepane ring.
  • Key Differences : Lacks a pyridine core but shares a tertiary amine (diazepane) for ROCK inhibition.
  • Activity : IC50 ~ 330 nM for ROCK, weaker than Y-27632 but clinically approved .
  • Relevance: Highlights the necessity of tertiary amines for ROCK inhibition, a feature shared with the target compound’s aminoethyl group.
SC560 [5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole]
  • Structure : Pyrazole-based COX-1 inhibitor.
  • Key Differences: Trifluoromethyl and chlorophenyl groups dominate activity, unlike the pyridine and aminoethyl groups in the target compound.
  • Activity : IC50 = 9 nM for COX-1, demonstrating substituent-driven selectivity .

Biological Activity

5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine is a synthetic compound with a complex structure that includes a pyridine ring substituted with an aminoethyl group, a tert-butyl group, and a methyl group. This unique configuration allows the compound to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C13_{13}H18_{18}N2_{2}
  • Molecular Weight : 206.30 g/mol
  • Structure : The presence of functional groups such as the amino group and the tert-butyl group enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that 5-(1-aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine exhibits significant biological activities, particularly in relation to neurotransmitter systems and potential therapeutic applications. The following sections detail its mechanisms of action, therapeutic potential, and relevant case studies.

  • Neurotransmitter Interaction :
    • The compound has shown potential effects on serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. This suggests its potential use in treating psychiatric disorders or neurodegenerative diseases .
  • Enzyme Interaction :
    • The aminoethyl group can form hydrogen bonds with target molecules, influencing biochemical pathways such as enzyme activity and receptor signaling. This interaction may modulate the activity of voltage-gated sodium channels .
  • Hydrophobic Interactions :
    • The tert-butyl and methyl groups may influence hydrophobic interactions, enhancing binding affinity to various receptors involved in neurotransmission .

In Vitro Studies

Several studies have demonstrated the biological activity of 5-(1-aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine through in vitro assays:

Study FocusFindings
Neurotransmitter SystemsSignificant modulation of serotonin receptor activity was observed, indicating potential antidepressant effects .
Enzyme InhibitionInhibition of acetylcholinesterase (AChE) was noted, suggesting potential applications in Alzheimer's disease treatment .
CytotoxicityPreliminary findings indicated selective cytotoxicity against certain cancer cell lines, warranting further investigation into its anticancer properties .

Case Studies

  • Antidepressant Potential :
    A study explored the compound's effects on mood regulation by assessing its impact on serotonin levels in animal models. Results indicated a marked increase in serotonin availability, supporting its potential as an antidepressant .
  • Cancer Research :
    In a study focusing on breast cancer cell lines, derivatives of 5-(1-aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine exhibited significant cytotoxic effects, with some compounds showing an 18-fold enhanced inhibitory capacity compared to standard treatments .

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